3-Acetylbenzophenone-d5, with the chemical formula C₁₅H₁₂O₂ and CAS number 66067-44-5, is a deuterated derivative of 3-acetylbenzophenone. This compound is characterized by the presence of a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.
3-Acetylbenzophenone-d5 is known for its distinct physical properties, including a density of approximately 1.1 g/cm³ and a boiling point around 385.7 °C at 760 mmHg . The compound is typically used in research settings due to its unique isotopic labeling, which allows for tracking and studying reaction mechanisms and pathways.
As 3-Acetylbenzophenone-d5 is likely used as a research tool, a specific mechanism of action wouldn't be applicable. Its role lies in aiding the study of other compounds or biological processes.
Information on specific hazards associated with 3-Acetylbenzophenone-d5 is limited. However, referring to the non-deuterated form (3-Acetylbenzophenone), it's likely to exhibit mild skin and eye irritation. As a general precaution, standard laboratory safety practices should be followed when handling the compound [].
The synthesis of 3-acetylbenzophenone-d5 typically involves several steps:
3-Acetylbenzophenone-d5 has several applications across different fields:
Interaction studies involving 3-acetylbenzophenone-d5 typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate mechanisms of action and potential pathways for transformation in biological systems. Additionally, its interactions with biological macromolecules such as proteins and nucleic acids may provide insights into its biological roles and effects.
Several compounds share structural similarities with 3-acetylbenzophenone-d5. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzophenone | C₁₄H₁₀O | Parent compound without acetyl group |
4-Acetylbenzophenone | C₁₅H₁₂O₂ | Acetyl group at para position |
2-Acetylbenzophenone | C₁₅H₁₂O₂ | Acetyl group at ortho position |
Hydroxybenzophenone | C₁₄H₁₂O₂ | Contains hydroxyl group impacting solubility |
These compounds are unique due to their different substituent positions on the benzene rings, which significantly influence their chemical reactivity and biological activity profiles.